Increased Lipophilicity vs. 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic Acid
The target compound exhibits a computed XLogP3 of 2.2, compared to 1.7 for the corresponding 3-carboxylic acid analog (CAS 1341396-39-1) [1][2]. This 0.5-unit increase in lipophilicity is driven by the replacement of the polar carboxylic acid with the neutral, hydrophobic furan-2-ylmethanesulfonyl group. The elevated logP places the target compound closer to the CNS drug-like sweet spot (XLogP3 ≈ 2-4), suggesting superior passive membrane permeability and potential blood-brain barrier penetration relative to the more polar acid analog.
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid: XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem); comparator data from vendor database (KuuJia), same algorithm. |
Why This Matters
This magnitude of lipophilicity difference is sufficient to alter oral absorption, tissue distribution, and CNS penetration profiles, making the target compound a preferred choice when higher logP is required without adding aromatic ring count or unwanted H-bond donors.
- [1] PubChem. Compound Summary for CID 71809392: (5-Chlorothiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone. National Library of Medicine, 2025. View Source
- [2] KuuJia. CAS No. 1341396-39-1: 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid – Computed Properties. KuuJia Chemical Database, 2025. View Source
